N-(1,2-oxazol-4-yl)adamantane-1-carboxamide
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Overview
Description
N-(1,2-oxazol-4-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and oxazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-oxazol-4-yl)adamantane-1-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the adamantane moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions: N-(1,2-oxazol-4-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxazole ring or the adamantane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the oxazole or adamantane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(1,2-oxazol-4-yl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-4-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the adamantane moiety provides rigidity and hydrophobic interactions. These properties enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(1,2-oxazol-4-yl)adamantane-1-carboxamide: shares similarities with other adamantane derivatives and oxazole-containing compounds.
Adamantane derivatives: These include compounds like amantadine and rimantadine, known for their antiviral properties.
Oxazole-containing compounds: Examples include oxaprozin and oxacillin, which are used as anti-inflammatory and antibiotic agents, respectively.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both adamantane and oxazole moieties allows for versatile applications and interactions that are not observed in simpler compounds .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(16-12-7-15-18-8-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h7-11H,1-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPYBTZFANXCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CON=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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